
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process of related N-arylpiperazine carboxamide derivatives involves multiple steps, starting with specific benzhydrylpiperazine derivatives. These processes utilize Davis-Ellmann-type sulfonamide chemistry for asymmetric synthesis, indicating the complexity and precision required in creating such compounds (Gao et al., 2011).
Molecular Structure Analysis
Molecular structure and conformation studies reveal detailed insights into the spatial arrangement of atoms within N-arylpiperazine carboxamide derivatives. X-ray diffraction analyses of related compounds, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, have shown specific molecular conformations and the importance of intramolecular hydrogen bonds in stabilizing these structures (Bassi & Scordamaglia, 1977).
Chemical Reactions and Properties
The reactivity of N-arylpiperazine carboxamide derivatives includes engaging in various chemical reactions to yield novel compounds with potential biological activities. For instance, the synthesis of N-hydroxy-4-(methylamino) azobenzene derivatives explores the reactivity of these compounds with amino acids, demonstrating the functional versatility of N-arylpiperazine carboxamide derivatives (Hashimoto & Degawa, 1975).
Physical Properties Analysis
The physical properties, such as crystal and molecular structure, of N-arylpiperazine carboxamide derivatives have been examined through X-ray crystallography. These studies help in understanding the solid-state properties and the effect of molecular conformation on the physical characteristics of these compounds (Siddiqui et al., 2008).
Chemical Properties Analysis
Investigations into the chemical properties of N-arylpiperazine carboxamide derivatives include their synthesis, reactivity, and potential as inhibitors of specific biological targets. Such studies have led to the development of compounds with significant biological activity, offering insights into the therapeutic potential of these molecules (Jia et al., 2004).
Applications De Recherche Scientifique
Nootropic Activity
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has been explored for its potential nootropic activity. In a study conducted by Valenta et al. (1994), various carboxamides, including the subject compound, were synthesized and tested for nootropic effects, which relate to cognitive enhancement (Valenta, Urban, Taimr, & Polívka, 1994).
Androgen Receptor Antagonist Activity
This compound has been evaluated for its role as an androgen receptor (AR) antagonist. Kinoyama et al. (2005) synthesized a series of N-arylpiperazine-1-carboxamide derivatives, including compounds similar to N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, to assess their AR antagonist activities and potential for treating prostate cancer (Kinoyama, Taniguchi, Kawaminami, Nozawa, Koutoku, Furutani, Kudoh, & Okada, 2005).
Antitumor and Antimicrobial Activities
The compound has been studied for its potential antitumor and antimicrobial properties. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, including structures related to the subject compound, and evaluated their cytotoxic effects against human breast and liver carcinoma cell lines as well as their antimicrobial activity (Riyadh, 2011).
Serotonin Receptor Activity
Abou-Gharbia et al. (1999) investigated similar adamantyl aryl- and heteroarylpiperazine derivatives for their serotonin receptor activities, exploring potential applications as anxiolytic and antidepressant agents. These studies provide insight into the potential serotonin-modulating properties of compounds like N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide (Abou-Gharbia, Childers, Fletcher, McGaughey, Patel, Webb, Yardley, Andree, Boast, Kucharik, Marquis, Morris, Scerni, & Moyer, 1999).
Cytotoxicity Studies
Gurdal et al. (2014) conducted synthesis and cytotoxicity studies of benzhydrylpiperazine derivatives, including N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, assessing their effects against various cancer cell lines. This research contributes to understanding the compound's potential in cancer treatment (Gurdal, Durmaz, Cetin-Atalay, & Yarim, 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
A compound with a similar structure, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, has been reported to targetCarbonic anhydrase 13 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity and stability of the compound . .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANHQMIGROLQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

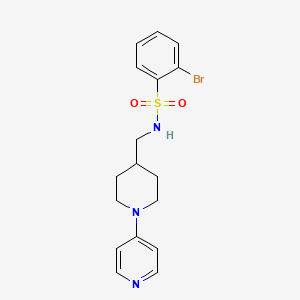

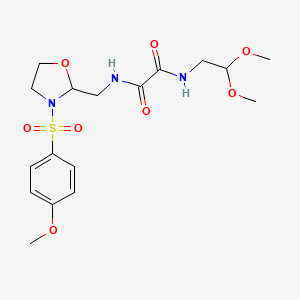
![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)
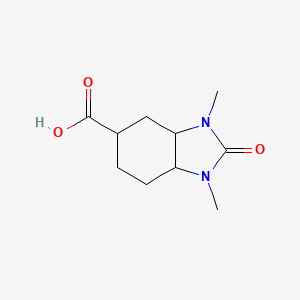
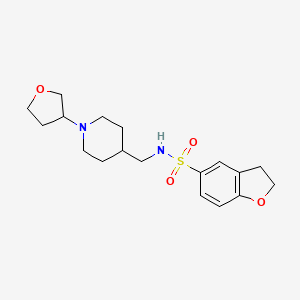
![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)
![2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2494611.png)
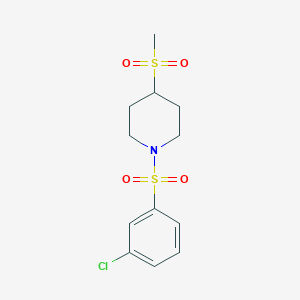
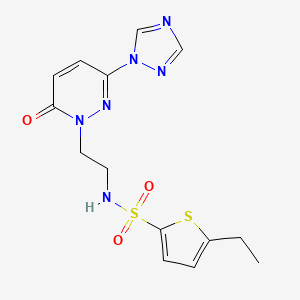
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2494618.png)
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)
![1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2494621.png)